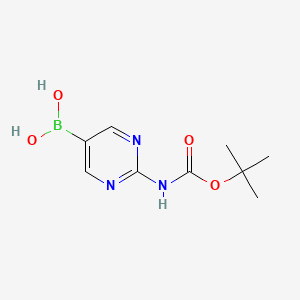
(2-Fluoro-4-hydroxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Fluoro-4-hydroxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C6H6BFO3 . It has a molecular weight of 155.92 g/mol . The compound is used in various chemical reactions and has potential applications in medicinal chemistry .
Synthesis Analysis
Boronic acids, including “(2-Fluoro-4-hydroxyphenyl)boronic acid”, can be synthesized using various methods . The introduction of fluorine into the aromatic ring enhances the Lewis acidity of boronic acids . The synthesis of boronic acid derivatives has been widely studied, and the preparation of compounds with this chemical group is relatively simple and well known .
Molecular Structure Analysis
The molecular structure of “(2-Fluoro-4-hydroxyphenyl)boronic acid” includes a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a hydroxy group .
Chemical Reactions Analysis
Boronic acids, including “(2-Fluoro-4-hydroxyphenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boronic acid group can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the activities of bioactive molecules .
Physical And Chemical Properties Analysis
“(2-Fluoro-4-hydroxyphenyl)boronic acid” has a molecular weight of 155.92 g/mol . It has three hydrogen bond donors and four hydrogen bond acceptors . The compound’s rotatable bond count is 1 .
Wissenschaftliche Forschungsanwendungen
1. Fluorescence Studies
(2-Fluoro-4-hydroxyphenyl)boronic acid and its derivatives, such as 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), have been studied for their fluorescence quenching properties in various environments. These studies reveal significant insights into the solute-solvent interactions and the formation of hydrogen bonds, which are crucial for understanding the behavior of these compounds in different mediums (Geethanjali, Nagaraja, Melavanki, Kusanur, 2015).
2. Analytical Chemistry Applications
The electron-withdrawing character of fluorine atoms in fluoro-substituted boronic acids, such as (2-Fluoro-4-hydroxyphenyl)boronic acid, impacts their properties significantly. This attribute has led to their extensive application in analytical chemistry, particularly in the development of sensors and probes for various analytes (Gozdalik, Adamczyk-Woźniak, Sporzyński, 2017).
3. Biomaterials and Hydrogel Construction
The ability of boronic acids to bind with biologically relevant diols makes them suitable for constructing hydrogels with dynamic covalent or responsive behavior. This application is crucial in the field of biomaterials and for developing responsive systems in material science (Brooks, Deng, Sumerlin, 2018).
4. Organic Synthesis Intermediates
Safety And Hazards
Zukünftige Richtungen
Boronic acids, including “(2-Fluoro-4-hydroxyphenyl)boronic acid”, have broad applications in organic synthesis, catalysis, supramolecular chemistry, material engineering, as well as in biology and medicine . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the activities of the molecules . This suggests the potential for future research and development of new drugs using boronic acids .
Eigenschaften
IUPAC Name |
(2-fluoro-4-hydroxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARYKHVUFJIGKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718234 |
Source


|
| Record name | (2-Fluoro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-hydroxyphenyl)boronic acid | |
CAS RN |
1376989-43-3 |
Source


|
| Record name | (2-Fluoro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-hydroxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



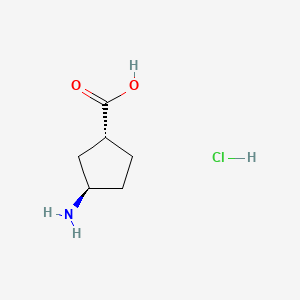

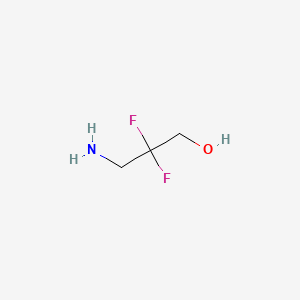
![(1R,3S,4S)-3-(6-BroMo-1H-benziMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid 1,1-diMethylethyl ester](/img/structure/B591488.png)
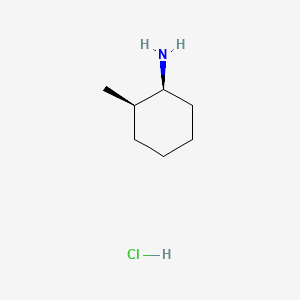
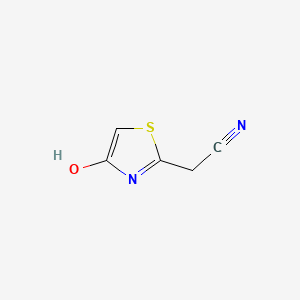
![4,7-Methanobenzoxazol-2(3H)-one,3a,4,7,7a-tetrahydro-,[3aR-(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)]-](/img/no-structure.png)
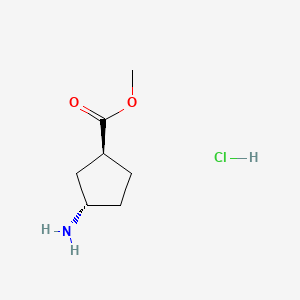
![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B591499.png)

